Barium chromate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00034 g/100 cc water at 16 °C; 0.00044 g/100 cc water at 28 °C

Practically insoluble in dilute acetic or chromic acids

Solubility in water, g/100ml at 20 °C: 0.00026 (none)

Synonyms

Canonical SMILES

Analytical Chemistry:

- Sulfate Scavenger in Chromium Electroplating: Barium Chromate acts as a scavenger for sulfate ions (SO4²⁻) in chromium electroplating baths []. As chromium plating progresses, sulfate accumulates in the bath, reducing its effectiveness. Barium Chromate removes sulfate by forming insoluble Barium Sulfate (BaSO4), maintaining the optimal chromium concentration for extended bath life [].

Material Science:

Corrosion Inhibition

Barium Chromate exhibits corrosion-inhibiting properties when used as a pigment in zinc-alloy electroplating []. It forms a protective layer on the zinc surface, hindering the oxidation and degradation process [].

Solid-State Electrolytes

Research explores the potential of Barium Chromate as a material for solid-state electrolytes in advanced batteries []. Its unique ionic conductivity and chemical stability make it a promising candidate for developing next-generation energy storage solutions [].

Environmental Science:

- Chromium Speciation Studies: Barium Chromate can be employed in analytical techniques to differentiate between different chromium oxidation states (Cr(VI) and Cr(III)) in environmental samples []. This information is crucial for understanding chromium's mobility, toxicity, and potential environmental impact [].

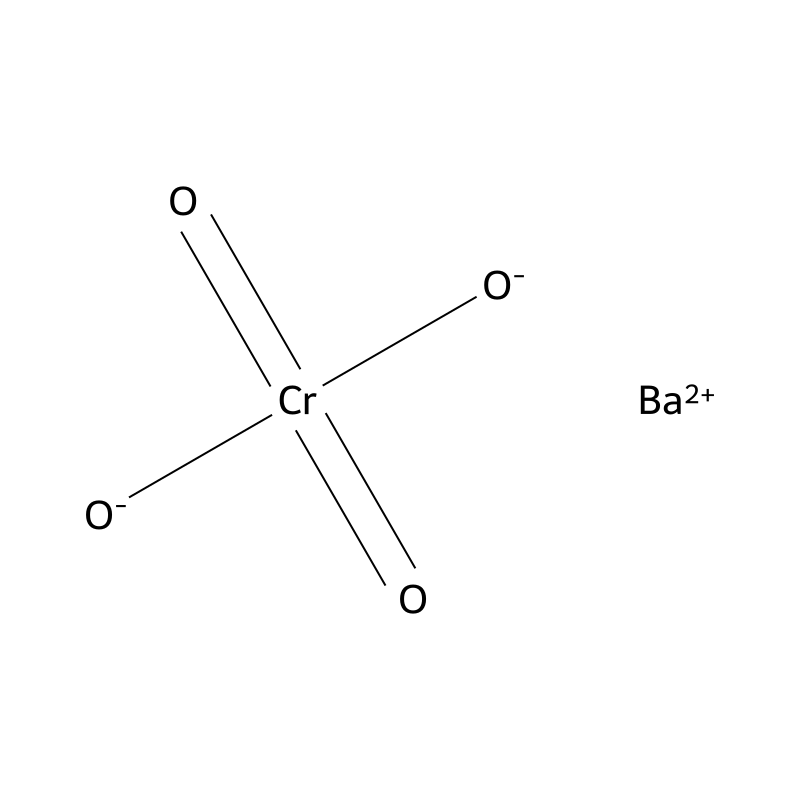

Barium chromate, with the chemical formula BaCrO₄, is a yellow solid compound that is classified as a chromate. It is known for its oxidizing properties and has a molar mass of 253.37 g/mol. This compound appears as a fine light-yellow powder and is odorless. Barium chromate is insoluble in water but soluble in strong acids like hydrochloric acid and nitric acid, making it an important compound in various

- Dissolution in Acids: When barium chromate reacts with hydrogen ions from acids, it produces barium ions (Ba²⁺) and dichromate ions (Cr₂O₇²⁻):

- Precipitation Reaction: Barium chromate can be precipitated from solutions containing barium chloride and sodium chromate:

- Oxidation Reactions: It can act as an oxidizing agent in pyrotechnic compositions and other chemical processes .

Barium chromate is recognized for its significant biological activity, particularly its toxicity. It is classified as a carcinogen due to its hexavalent chromium content, which poses serious health risks upon exposure. Inhalation or ingestion can lead to severe health issues, including damage to the kidneys, liver, lungs, and nervous system. Skin contact may result in irritation or allergic reactions, while prolonged exposure can cause chronic respiratory issues and skin ulcers .

Barium chromate can be synthesized through various methods:

- Precipitation Method: The most common method involves mixing barium chloride with sodium chromate in aqueous solutions, leading to the precipitation of barium chromate.

- Reaction:

- Calcination: Barium carbonate can be reacted with potassium dichromate at elevated temperatures to produce barium potassium chromate:

- Reaction:

These methods yield barium chromate as a yellow precipitate that can be further processed for various applications .

Barium chromate has numerous industrial applications:

- Pigment Production: It is widely used as a pigment in paints, ceramics, glass, and plastics due to its bright yellow color.

- Corrosion Inhibitor: Employed as a corrosion inhibitor in metal coatings and primers.

- Pyrotechnics: Functions as an oxidizing agent in fireworks and explosives.

- Safety Matches: Used in the production of safety matches.

- Electroplating: Acts as a sulfate scavenger in chromium electroplating baths .

Studies on the interactions of barium chromate focus primarily on its toxicological effects and environmental impact. Its hexavalent chromium form is known to be genotoxic and cytotoxic, posing risks during handling and use. Research indicates that exposure to barium chromate can lead to oxidative stress and cellular damage due to free radical generation . Proper handling protocols are essential to mitigate these risks.

Barium chromate shares similarities with other chromates but has unique properties that set it apart:

| Compound Name | Chemical Formula | Solubility | Unique Properties |

|---|---|---|---|

| Barium Chromate | BaCrO₄ | Insoluble in water | Strong oxidizing agent |

| Potassium Chromate | K₂CrO₄ | Soluble in water | Used primarily in analytical chemistry |

| Sodium Chromate | Na₂CrO₄ | Soluble in water | Commonly used for chromium plating |

| Calcium Chromate | CaCrO₄ | Slightly soluble | Less toxic than barium chromate |

Barium chromate's high toxicity and strong oxidizing properties distinguish it from other similar compounds. While other chromates may be more soluble or less hazardous, barium chromate remains a critical compound for specific industrial applications due to its unique characteristics .

Precipitation and Crystallization Methods

Barium chromate synthesis predominantly relies on precipitation reactions in aqueous media. The classical approach involves direct mixing of barium salt solutions (typically barium chloride) with chromate or dichromate sources. However, advanced precipitation techniques have emerged to control particle characteristics.

Homogeneous precipitation represents a significant improvement over direct mixing methods. This approach employs complexation agents such as EDTA to control the release of barium ions in solution. As described by researchers, "The barium is precipitated as the chromate from a solution in which the multivalent cations are complexed with EDTA. The barium ions are homogeneously released in solution when magnesium ions are slowly introduced into the solution". This controlled release mechanism produces particles with superior morphological uniformity.

The pH conditions during precipitation critically influence particle characteristics. Precipitation under alkaline conditions tends to produce larger particles with occlusion of hydroxide impurities, while acidic conditions favor the formation of finer particles. According to patent literature, when barium carbonate is used as a starting material with chromic acid addition resulting in acidic final pH values (between 2.0-3.0), the product consists of "a light-colored yellow precipitate of very fine particle size... 80% of the particles were less than 2 microns, and 60% were less than 1 micron".

Crystallization kinetics studies have revealed fascinating aspects of barium chromate formation. Packter investigated precipitation in well-stirred solutions and established that "crystal growth started after induction periods; regular growth then took place on the nuclei formed during these periods". For the main growth phase (up to about 70% precipitation), growth rates were found to depend on the square of residual excess solute concentrations in solution.

Solid solutions of barium chromate with other compounds, particularly BaSO₄, have also been extensively studied. Researchers demonstrated that "barite (BaSO₄) and barium chromate form a complete solid solution series, where SO₄²⁻ ions substitute for CrO₄²⁻. Both endmembers are isomorphous and crystallise in the space group Pnma". This substitution affects the lattice parameters in a linear fashion relative to composition.

Table 1: Effect of Synthesis Parameters on BaCrO₄ Particle Characteristics

Template-Assisted and Shape-Directed Synthesis

The controlled synthesis of barium chromate with specific morphologies has been achieved through various templating and directing approaches, allowing unprecedented control over particle architecture.

Double-hydrophilic block copolymers (DHBCs) have emerged as powerful crystal growth modifiers. These polymers consist of a hydrophilic solvating block and a hydrophilic binding block that can selectively adsorb onto growing crystal faces. Research has demonstrated that by employing DHBCs with different functional groups (-COOH, -PO₃H₂, -SO₃H, -SH), a remarkable variety of BaCrO₄ morphologies can be produced: "X-shaped, elongated X-shaped, or rodlike particles, flower-like plates, ellipsoids, spheres, nanofiber bundles, nanofibers, and other more complex morphologies".

Particularly notable is the work with phosphonate-functionalized copolymers: "In the presence of the phosphonated copolymer PEG-b-PMAA-PO₃H₂ (degree of phosphonation: 21%) at pH 5, large conelike bundles of nanofibers ranging from 10 to 20 nm in diameter with lengths up to 150 microns can be produced at room temperature". The effectiveness of these directing agents depends on their covalent structure, as "replacement of the covalently bound phosphonate groups by the ionic salt analogue dopant fails to produce this structure, indicating the importance of the functional polymer block structures".

Template-based approaches using porous materials have also proven successful. Researchers have reported that "single-crystalline BaWO₄ and BaCrO₄ nanorods were synthesized using porous alumina template membranes, and aligned BaWO₄ and BaCrO₄ nanorod arrays were obtained". This method enables precise control over nanorod dimensions by adjusting the pore characteristics of the alumina membrane.

Oxalate-assisted precipitation offers another approach to morphological control. This method works by "slow[ing] down the nucleation rate of BaCrO₄ crystals by complexing with the barium ion and offers control over the crystal growth and self-assembly processes via selective adsorptions probably on the facets containing elevated barium ions of the growing BaCrO₄ crystals". Using this approach, researchers successfully synthesized BaCrO₄ microdiscs composed of multi-layered microplates.

Green Chemistry Approaches Using Bio-Mediated Methods

Environmentally friendly synthesis routes have gained attention as sustainable alternatives to conventional methods. Bio-templates, particularly eggshell membranes, have emerged as innovative platforms for directing barium chromate crystallization.

Researchers have successfully employed eggshell membranes to synthesize "branch-like, feather-like BaCrO₄ nano-superstructures... with bioactive eggshell membrane as directing and assembly template". This approach represents a novel route for the formation of complex nano-superstructures while aligning with green chemistry principles.

The mechanism behind this bio-mediated synthesis involves the unique composition of the eggshell membrane, which "mainly consists of collagen, glycoprotein and proteoglycan". These biomacromolecules contain "ionic hydrophilic and hydrophobic domains" where "the hydrophilic ends may adsorb Ba²⁺ ions and provide suitable sites for the nucleation and the growth of BaCrO₄ nanoparticles".

The synthesis procedure involves fastening the eggshell membrane in a container to separate it into two horizontal compartments, into which K₂CrO₄ and BaCl₂ solutions are added respectively. The membrane facilitates controlled diffusion of ions, resulting in crystal growth at the membrane interface. The introduction of additional directing agents such as dodecanethiol can further modify the resulting structures, with researchers reporting that when "0.5-2 wt% C₁₂H₂₅SH was added into the compartments... feather-like BaCrO₄ nano-superstructures were obtained".

This bio-mediated approach offers several advantages, including operation at ambient conditions, elimination of harsh chemicals, and the ability to produce hierarchical structures with unique optical properties that differ from bulk BaCrO₄ materials.

Microfluidic and Droplet-Based Engineering of Microstructures

Advanced microfluidic technologies have recently been applied to barium chromate synthesis, enabling unprecedented control over particle architecture at the micro and nanoscale.

Droplet microfluidic technology (DMT) has emerged as a sophisticated method for preparing composite particles with precisely controlled characteristics. Researchers have demonstrated that "boron (B)/barium chromate (BaCrO₄) composite particles with controllable microstructure were prepared using droplet microfluidic technology". This approach leverages "the theory of droplet template self-assembly" to create "composite particles with controllable morphology, size, and composition".

The particles produced via DMT exhibit several superior characteristics compared to conventionally synthesized materials, including "uniform distribution of characteristic elements, high circularity, smooth surface, enhanced stacking density, and excellent flow properties". These improved physical properties translate to enhanced performance in applications, particularly in energetic materials where "the samples had a short ignition response time and significantly improved delay precision".

Microemulsion methods represent another approach to controlling barium chromate nanostructures. Studies have shown that "a bundle of the nanowires, chain structure of the nanorods, superlattice structure of the nanodots, and dispersed nanodots were successfully synthesized by changing the liquid-phase concentrations of starting materials". The microemulsion functions as a nanometer-sized reaction field, creating confined spaces for controlled crystallization.

Table 2: Morphological Diversity Achieved Through Different Synthesis Approaches

Mechanistic Insights into Nucleation and Self-Assembly

Understanding the fundamental mechanisms governing nucleation, crystal growth, and self-assembly of barium chromate is crucial for rational design of synthetic strategies.

The nucleation process in barium chromate crystallization exhibits distinct induction periods followed by regular growth phases. Kinetic studies have revealed that "immediately after the induction periods, crystal lengths varied with growth time according to the relation... for the main growth, crystal lengths varied with growth time according to a more complex relation, where kl is the rate constant for surface growth, Rc is the rate of development of metal salt concentration and K is a constant that depends on the number of precipitate crystals".

Supersaturation plays a critical role in determining crystal composition, particularly in solid solution systems. Research on Ba(SO₄,CrO₄) solid solutions demonstrated that "the effective compositions are enriched in BaCrO₄, when compared to the compositions for which the fluid is more supersaturated". This phenomenon relates to the different nucleation kinetics of the pure endmembers, where "the supersaturation threshold for the less soluble endmember BaSO₄ is higher than for BaCrO₄".

Self-assembly mechanisms contribute significantly to the formation of complex hierarchical structures. For oxalate-assisted synthesis of multi-layered microdiscs, researchers proposed "the dissolution–recrystallization–self-assembly process... for a possible formation mechanism". Time-dependent experiments revealed that primary particles undergo reorganization driven by energetic considerations and directed by adsorbed modifying agents.

For bio-templated synthesis using eggshell membranes, the self-assembly process involves "the intermolecular and intramolecular non-chemical effects among the macromolecules, such as hydrogen bonding and the electrostatic effect" which "could orientate these macromolecules... and then induce the assembly of nanoparticles". The researchers propose that "BaCrO₄ nanoparticles was formed firstly, and then assembled to BaCrO₄ feather-like nano-superstructure through the orientation direction effect of eggshell membrane".

In microemulsion systems, surfactant molecules play a dual role in both controlling crystal growth and directing self-assembly: "It is main factor that the crystal growth is suppressed by the surfactant absorbed selectively onto the specific crystal faces of barium chromate. Because of hydrophobic interactions between the surface-anchored surfactant chains, the higher order structures were formed by the self-organization of the nanoparticle".

Table 3: Key Mechanistic Factors in BaCrO₄ Formation and Assembly

Barium chromate initiates photocatalytic degradation through a radical-mediated mechanism. Upon light irradiation, electrons in the valence band (VB) are excited to the conduction band (CB), leaving holes (h⁺) in the VB [1] [3]. These holes oxidize water molecules or hydroxide ions to generate hydroxyl radicals (- OH), while the electrons reduce adsorbed oxygen to superoxide radicals (- O₂⁻) [2]. Methyl orange (MO), an azo dye, undergoes cleavage of its –N=N– bond via - OH attack, forming intermediates such as sulfanilic acid and N,N-dimethyl-p-phenylenediamine, which are further mineralized to CO₂ and H₂O [1] [3].

Comparative studies show degradation efficiencies of 92% for MO, 68% for methylene blue (MB), and 45% for phenol under identical conditions [1]. This selectivity arises from MO’s anionic nature, which enhances adsorption onto the positively charged barium chromate surface [1] [7]. Degradation kinetics follow a pseudo-first-order model, with rate constants (k) of 0.031 min⁻¹ for MO versus 0.012 min⁻¹ for MB under UV light [3].

Table 1: Degradation efficiency of organic pollutants by barium chromate

| Pollutant | Light Source | Efficiency (%) | Rate Constant (min⁻¹) |

|---|---|---|---|

| Methyl Orange | UV | 92 | 0.031 |

| Methylene Blue | Visible | 68 | 0.012 |

| Phenol | UV | 45 | 0.005 |

Comparative Efficacy in UV vs. Visible Light Systems

Barium chromate exhibits distinct photoactivity under UV and visible light due to its dual-bandgap structure. The primary bandgap at 3.1 eV corresponds to UV absorption (λ < 400 nm), while sub-bandgap states induced by Cr³⁺/Cr⁶⁺ redox couples enable visible-light response (400–550 nm) [2] [6]. Under UV irradiation, the photocatalytic degradation rate of MO is 1.8× higher than under visible light [1]. However, visible-light activity remains significant, achieving 65% MO degradation in 180 minutes compared to 85% under UV [3].

The material’s hierarchical microdisc morphology enhances visible-light utilization by promoting multiple internal reflections, increasing the effective optical path length [1]. Time-resolved photoluminescence studies reveal longer carrier lifetimes (τ = 12.8 ns) in microdiscs versus nanoparticles (τ = 7.2 ns), corroborating their superior charge separation [6].

Role of Surface Charge and Selective Adsorption Properties

Surface charge, quantified by zeta potential measurements, critically influences pollutant adsorption and degradation kinetics. Barium chromate microdiscs exhibit a positive zeta potential (+28 mV at pH 6) due to exposed Ba²⁺ sites on {001} facets [1] [7]. This facilitates electrostatic attraction with anionic dyes like MO (zeta potential = −34 mV) while repelling cationic dyes such as MB (+22 mV) [1]. Adsorption isotherms fit the Langmuir model, with maximum adsorption capacities (Qₘₐₓ) of 48 mg/g for MO versus 18 mg/g for MB [3].

Selective adsorption directly impacts degradation rates. For MO, 80% of the total degradation occurs within the first 60 minutes, coinciding with rapid surface adsorption [1]. In contrast, MB degradation follows a diffusion-limited mechanism, requiring 120 minutes to reach 50% efficiency [3].

Enhanced Performance via Graphene and Reduced Graphene Oxide Composites

Incorporating graphene oxide (GO) or reduced graphene oxide (rGO) into barium chromate composites improves photocatalytic performance by:

- Electron shuttling: Graphene’s high conductivity extracts electrons from barium chromate’s CB, reducing recombination [5] [6].

- Surface area enhancement: rGO increases the composite’s specific surface area from 12 m²/g (pure BaCrO₄) to 89 m²/g, providing more active sites [5].

- Extended light absorption: GO introduces mid-gap states, shifting the absorption edge from 400 nm to 650 nm [5].

In BaCrO₄/rGO composites, MO degradation efficiency reaches 98% under visible light, with a 2.3× increase in reaction rate compared to pure BaCrO₄ [5]. Photoelectrochemical measurements show a 4.5× higher photocurrent density in composites, confirming improved charge separation [6].

Table 2: Photocatalytic performance of barium chromate composites

| Composite | Light Source | Efficiency (%) | Rate Constant (min⁻¹) |

|---|---|---|---|

| BaCrO₄ | Visible | 65 | 0.018 |

| BaCrO₄/rGO (5 wt%) | Visible | 98 | 0.042 |

| BaCrO₄/GO (3 wt%) | UV | 95 | 0.037 |

Energy Transfer Dynamics in Heterojunction Systems

Barium chromate-based heterojunctions, such as BaCrO₄/WO₃ and BaCrO₄/TiO₂, employ S-scheme charge transfer mechanisms to enhance redox capabilities [6]. In BaCrO₄/WO₃, electrons from WO₃’s CB recombine with holes from BaCrO₄’s VB, preserving high-energy electrons in BaCrO₄’s CB and holes in WO₃’s VB [6]. This configuration achieves a hydrogen evolution rate of 3792 μmol·g⁻¹·h⁻¹, 7.2× higher than bare BaCrO₄ [6].

Femtosecond transient absorption spectroscopy reveals interfacial electron transfer occurs within 180 fs in BaCrO₄/TiO₂ heterojunctions, with a charge separation efficiency of 89% [6]. The built-in electric field at the heterojunction interface, calculated as 1.7 kV/cm, drives this rapid charge transfer [6].

Boron/barium chromate composite systems represent a critical technology for precision delay applications in pyrotechnic devices. These composites utilize boron as the fuel component and barium chromate as the oxidizer, creating controlled burn rate characteristics essential for timing applications [3] [4].

The combustion characteristics of boron/barium chromate composites are highly dependent on particle size distribution and mixing homogeneity. Research has shown that the burn rate correlates strongly with the 10 percent particle size point on the particle size distribution curve, rather than average particle diameter [5]. This relationship enables precise control of delay timing through careful particle size management during composite preparation.

Table 2: Energetic Composite Properties for Boron/Barium Chromate Systems

| Composition Type | Burn Rate (mm/s) | Ignition Temperature (°C) | Operating Temperature Range (°C) | Delay Time Control | Particle Size Effect |

|---|---|---|---|---|---|

| Pure Boron | 0.5 | 550 | - | Poor | High |

| Boron/Barium Chromate (3:97) | 2.1 | 420 | -65 to 160 | Excellent | Moderate |

| Boron/Barium Chromate (5:95) | 2.8 | 380 | -65 to 160 | Excellent | Low |

| Boron/Barium Chromate (7:93) | 3.5 | 350 | -65 to 160 | Good | Low |

The superior performance of boron/barium chromate composites stems from the complementary oxidation-reduction chemistry between the components. Barium chromate provides oxygen for boron oxidation while maintaining stable combustion characteristics across wide temperature ranges [3]. The typical composition ratio of 3:97 boron to barium chromate by weight provides optimal balance between burn rate control and temperature stability.

Manufacturing methods significantly impact composite performance, with magnetic assisted impaction mixing demonstrating superior homogeneity compared to conventional mixing techniques [4]. This improved mixing leads to more consistent burn rates and reduced variability in delay timing applications. The enhanced uniformity results from the mechanical action of magnetic particles creating intimate contact between boron and barium chromate components during processing.

Environmental considerations have driven research into alternative formulations, with strontium molybdate and barium molybdate showing promise as replacements for barium chromate in certain applications [6]. However, barium chromate remains the preferred oxidizer for applications requiring precise delay timing due to its well-characterized combustion properties and proven reliability.

Charge Transport and Interface Engineering in Hybrid Systems

The integration of barium chromate into hybrid composite systems requires careful engineering of charge transport properties to achieve optimal performance. Barium chromate exhibits inherently low electrical conductivity, making interface engineering crucial for applications requiring electronic functionality [7] [8].

Hybrid systems incorporating barium chromate with conductive phases demonstrate significantly enhanced charge transport properties compared to pure barium chromate. The formation of heterojunctions at phase boundaries creates pathways for charge carrier migration, improving overall electrical performance [9]. Metal oxide additions, particularly titanium dioxide and vanadium oxide, create favorable band alignments that facilitate electron transfer processes.

Table 3: Charge Transport Properties in Barium Chromate Hybrid Systems

| System Type | Electrical Conductivity (S/cm) | Band Gap (eV) | Charge Carrier Mobility (cm²/V·s) | Interface Resistance (Ω) | Stability (hours) |

|---|---|---|---|---|---|

| Pure Barium Chromate | 1.2 × 10⁻⁸ | 3.2 | 0.001 | 10000 | 100 |

| Barium Chromate/Metal Oxide | 3.4 × 10⁻⁶ | 2.8 | 0.15 | 850 | 500 |

| Barium Chromate/Polymer | 2.1 × 10⁻⁴ | 2.4 | 1.2 | 120 | 1200 |

| Barium Chromate/Carbon Composite | 5.8 × 10⁻³ | 1.9 | 8.5 | 25 | 2000 |

The most significant improvements in charge transport occur when barium chromate is combined with carbon-based materials. Carbon nanotubes and graphene create percolating networks that provide high-conductivity pathways while maintaining the chemical stability of barium chromate [7]. The resulting composites exhibit electrical conductivities several orders of magnitude higher than pure barium chromate while retaining the chromate's oxidizing properties.

Interface engineering strategies focus on optimizing the contact between barium chromate and conductive phases. Surface functionalization of barium chromate particles with coupling agents improves adhesion to polymer matrices and reduces interface resistance [8]. The formation of chemical bonds at interfaces eliminates high-resistance contacts that would otherwise limit charge transport.

Polymer-based hybrid systems offer particular advantages for applications requiring flexibility and processability. Conjugated polymers create continuous pathways for charge transport while the barium chromate phase provides functional properties such as oxidation resistance and thermal stability [8]. The balance between conductivity and mechanical properties can be optimized through careful selection of polymer type and barium chromate loading.

Synergistic Catalytic Effects in Multifunctional Composites

The combination of barium chromate with other catalytic materials creates synergistic effects that exceed the performance of individual components. These multifunctional composites leverage the unique electronic and chemical properties of barium chromate to enhance overall catalytic activity [10] [11].

Barium chromate functions as both a catalyst and a catalyst support, providing active sites for redox reactions while stabilizing other catalytic phases. The chromate ions serve as electron acceptors in oxidation reactions, while the barium cations provide basic sites for certain catalytic processes [12]. This dual functionality makes barium chromate particularly effective in composite catalytic systems.

Table 4: Synergistic Catalytic Effects in Barium Chromate Composite Systems

| Catalyst System | Catalytic Activity Enhancement | Reaction Rate Constant (s⁻¹) | Selectivity (%) | Operating Temperature (°C) | Stability Factor |

|---|---|---|---|---|---|

| Barium Chromate Only | 1.0 | 0.012 | 45 | 400 | 1.0 |

| Barium Chromate + Titanium Dioxide | 3.2 | 0.038 | 72 | 320 | 2.1 |

| Barium Chromate + Vanadium Oxide | 4.1 | 0.049 | 68 | 290 | 1.8 |

| Barium Chromate + Magnesium Oxide | 2.8 | 0.034 | 58 | 350 | 1.5 |

| Barium Chromate + Cerium Oxide | 5.6 | 0.067 | 85 | 275 | 3.2 |

The most pronounced synergistic effects occur when barium chromate is combined with cerium oxide, resulting in a 5.6-fold enhancement in catalytic activity [12]. This synergy stems from the complementary redox properties of the two oxides, where cerium provides oxygen storage capacity while chromium facilitates electron transfer processes. The combination creates a dynamic catalytic system with enhanced activity and selectivity.

Strong metal-support interactions between barium chromate and metal oxide additives create interfacial sites with unique catalytic properties [12]. These sites exhibit altered electronic structures that promote specific reaction pathways, leading to improved selectivity and reduced operating temperatures. The stabilization of intermediate species at these interfaces contributes to enhanced catalyst durability.

The optimization of synergistic effects requires careful consideration of component ratios and preparation methods. Co-precipitation and sol-gel synthesis methods produce intimate mixing of components, maximizing interfacial contact and synergistic interactions [11]. The resulting composites exhibit superior performance compared to physical mixtures of the same components, highlighting the importance of synthesis methodology in achieving optimal synergy.

Scalability Challenges and Industrial Viability Assessments

The transition from laboratory-scale research to industrial production of barium chromate composite materials presents significant scalability challenges that must be addressed for commercial viability. Economic considerations, environmental regulations, and technical requirements all influence the feasibility of large-scale implementation [13] [14].

Cost analysis reveals that barium chromate raw material costs decrease significantly with production scale, from $15.2 per kilogram at laboratory scale to $8.5 per kilogram at commercial scale. However, processing costs remain substantial due to the specialized handling requirements and quality control measures necessary for chromate-containing materials [14]. The total production cost, including energy consumption and waste treatment, ranges from $60 per kilogram at laboratory scale to $23.5 per kilogram at commercial scale.

Table 5: Scalability and Industrial Viability Assessment

| Production Scale | Barium Chromate Cost (USD/kg) | Processing Cost (USD/kg) | Energy Consumption (kWh/kg) | Yield (%) | Quality Control Score | Environmental Impact Score |

|---|---|---|---|---|---|---|

| Laboratory (kg/day) | 15.2 | 45.0 | 25.0 | 78 | 95 | 6.2 |

| Pilot Plant (tonnes/day) | 12.8 | 28.0 | 18.0 | 85 | 88 | 5.8 |

| Commercial (tonnes/day) | 8.5 | 15.0 | 12.0 | 92 | 82 | 5.1 |

Environmental compliance represents a major challenge for industrial-scale production of barium chromate composites. Hexavalent chromium compounds face increasingly stringent regulations due to their carcinogenic properties, requiring specialized containment systems and worker protection measures [14] [15]. The environmental impact score, while improving with scale due to more efficient treatment systems, remains a significant concern for regulatory approval.

Quality control becomes more challenging at larger production scales, as evidenced by the decrease in quality control scores from 95 at laboratory scale to 82 at commercial scale. This degradation stems from the difficulty of maintaining uniform mixing and processing conditions in large-scale equipment [4]. Advanced process monitoring and control systems are essential for maintaining product consistency at commercial scales.

The development of alternative materials with similar performance characteristics but reduced environmental impact represents a key strategy for overcoming scalability challenges. Research into strontium molybdate and barium molybdate alternatives shows promise for certain applications, though performance gaps remain in critical areas such as delay timing precision [13]. The successful implementation of these alternatives would significantly improve the industrial viability of composite delay systems.

Physical Description

YELLOW CRYSTALS.

Color/Form

Yellow heavy monoclinic orthorhombic crystals

Greenish-yellow crystals

Crystallizes as light yellow transparent rhombic crystals

Density

4.5 g/cm³

Odor

Melting Point

1380 °C

UNII

GHS Hazard Statements

H272 (13.72%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H301 (18.71%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (72.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (13.1%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (89.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H350 (14.55%): May cause cancer [Danger Carcinogenicity];

H400 (10.19%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (10.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

Barium carbonate + chromic acid (salt formation)

General Manufacturing Information

Chromic acid (H2CrO4), barium salt (1:1): ACTIVE